
2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol is a chemical compound with the molecular formula C11H11Cl2N3O. It is known for its unique structure, which includes a quinoxaline ring substituted with chlorine atoms and an amino alcohol group. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol typically involves the reaction of 3,6-dichloroquinoxaline with an appropriate amine and alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The chlorine atoms on the quinoxaline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the quinoxaline ring .
Scientific Research Applications
2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3,6-Dichloroquinoxalin-2-ylamino)ethanol: Similar structure with an ethanol group instead of propanol.
3,6-Dichloroquinoxaline: Lacks the amino alcohol group.
2-(3,6-Dichloroquinoxalin-2-ylamino)butan-1-ol: Contains a butanol group instead of propanol.
Uniqueness
2-(3,6-Dichloroquinoxalin-2-ylamino)propan-1-ol is unique due to its specific combination of a quinoxaline ring with chlorine substitutions and an amino alcohol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H11Cl2N3O |
|---|---|
Molecular Weight |
272.13 g/mol |
IUPAC Name |
2-[(3,6-dichloroquinoxalin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C11H11Cl2N3O/c1-6(5-17)14-11-10(13)15-9-4-7(12)2-3-8(9)16-11/h2-4,6,17H,5H2,1H3,(H,14,16) |
InChI Key |
RTHHRRFTBNQWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC1=NC2=C(C=C(C=C2)Cl)N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661395.png)

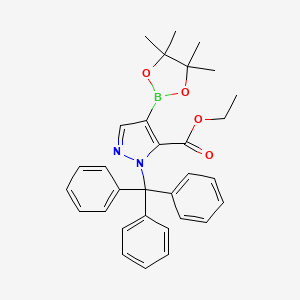
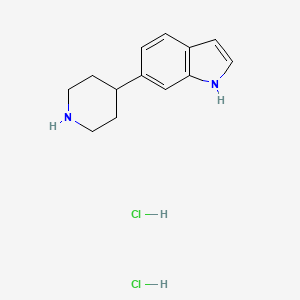

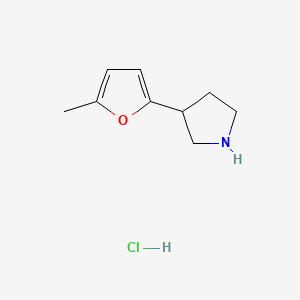
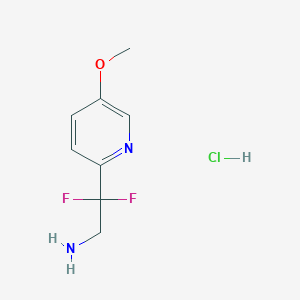

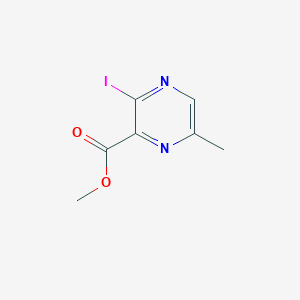
![8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine](/img/structure/B13661466.png)

